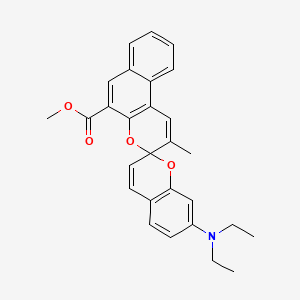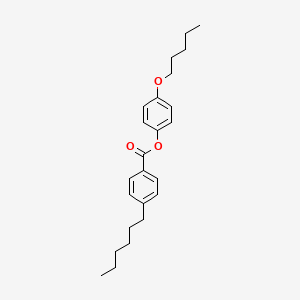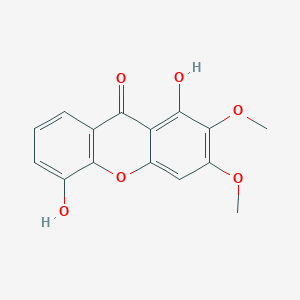
9H-Xanthen-9-one, 1,5-dihydroxy-2,3-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Xanthen-9-one, 1,5-dihydroxy-2,3-dimethoxy- is a derivative of xanthone, a class of organic compounds known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone framework, which consists of a planar structure with two benzene rings connected by a pyrone ring. This particular compound is notable for its hydroxyl and methoxy substituents, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 1,5-dihydroxy-2,3-dimethoxy- typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method is the classical Grover, Shah, and Shah reaction, which uses zinc chloride and phosphoryl chloride as catalysts to produce xanthones in good yields . Another approach involves the use of microwave heating to accelerate the reaction and improve yields .
Industrial Production Methods
Industrial production of xanthone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts such as ytterbium, palladium, and copper are frequently used to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
9H-Xanthen-9-one, 1,5-dihydroxy-2,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
9H-Xanthen-9-one, 1,5-dihydroxy-2,3-dimethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9H-Xanthen-9-one, 1,5-dihydroxy-2,3-dimethoxy- involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. For example, it can inhibit the activity of certain enzymes involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one:
3,6-Dimethoxy-9H-xanthen-9-one: This compound is used as a synthetic intermediate and has applications in the synthesis of fluorescein derivatives.
Uniqueness
9H-Xanthen-9-one, 1,5-dihydroxy-2,3-dimethoxy- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups at specific positions allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications.
Propriétés
IUPAC Name |
1,5-dihydroxy-2,3-dimethoxyxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-19-10-6-9-11(13(18)15(10)20-2)12(17)7-4-3-5-8(16)14(7)21-9/h3-6,16,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPOIVIWJAIHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC3=C(C2=O)C=CC=C3O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468924 |
Source


|
| Record name | 9H-Xanthen-9-one, 1,5-dihydroxy-2,3-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55386-63-5 |
Source


|
| Record name | 9H-Xanthen-9-one, 1,5-dihydroxy-2,3-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
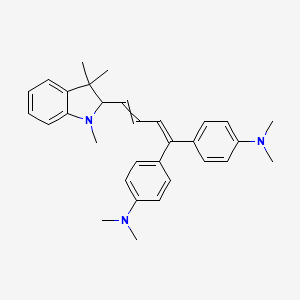
![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)
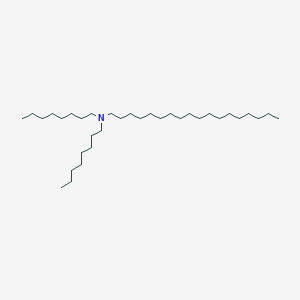
![1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine](/img/structure/B14637715.png)


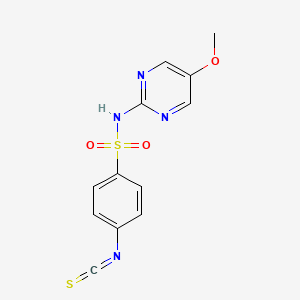
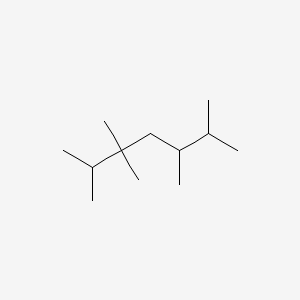
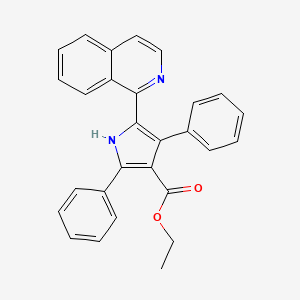
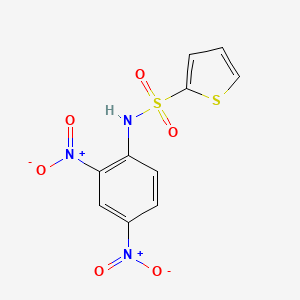
![1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B14637748.png)
![4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide](/img/structure/B14637750.png)
